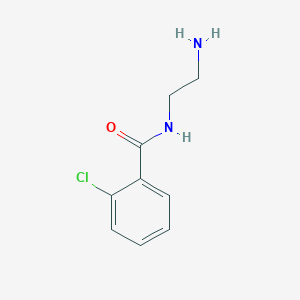

N-(2-Aminoethyl)-2-chlorobenzamide

説明

N-(2-Aminoethyl)-2-chlorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminoethyl group attached to a chlorobenzamide moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-2-chlorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with ethylenediamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction proceeds as follows: [ \text{2-chlorobenzoyl chloride} + \text{ethylenediamine} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

化学反応の分析

Types of Reactions: N-(2-Aminoethyl)-2-chlorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Condensation Reactions: The compound can form Schiff bases through condensation with aldehydes or ketones.

Oxidation and Reduction: The aminoethyl group can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used.

Condensation Reactions: Aldehydes or ketones in the presence of acid or base catalysts.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products:

Substitution Reactions: Formation of N-substituted derivatives.

Condensation Reactions: Formation of Schiff bases.

Oxidation and Reduction: Formation of corresponding oxidized or reduced products.

科学的研究の応用

Scientific Research Applications

1. Medicinal Chemistry

N-(2-Aminoethyl)-2-chlorobenzamide has shown promise in the development of new therapeutic agents. It is particularly noted for its activity against monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. The compound acts as a reversible inhibitor of MAO-B, which can lead to increased levels of neurotransmitters like dopamine and serotonin in the brain, potentially alleviating symptoms associated with mood disorders and neurodegeneration .

2. Biological Research

In biological studies, this compound is utilized to investigate its interactions with various biological targets, including enzymes and receptors. It has been employed in developing fluorescent probes for imaging applications, enhancing the visualization of cellular processes. Additionally, research indicates that this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .

3. Industrial Applications

In the industrial sector, this compound is used to produce specialty chemicals and materials. Its properties make it suitable for formulating coatings, adhesives, and polymers, contributing to advancements in material science.

This compound exhibits several biological activities:

- Anticancer Potential : Studies demonstrate that it can significantly reduce cell viability in various cancer cell lines with IC values ranging from 5 to 15 µM.

- Neurological Applications : Its role as a MAO-B inhibitor positions it as a candidate for treating neurological disorders such as depression and Parkinson's disease.

- Fluorescent Probes : The compound serves as a precursor for developing fluorescent probes used in live-cell imaging.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound across different cancer cell lines. Results indicated a dose-dependent reduction in cell viability, confirming its potential for further development as an anticancer agent.

Case Study 2: Neurological Effects

In vivo studies demonstrated that administration of this compound resulted in increased levels of dopamine and serotonin in rodent models. This highlights its potential utility in treating mood disorders.

Summary Table of Biological Activities

作用機序

The mechanism of action of N-(2-Aminoethyl)-2-chlorobenzamide involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

N-(2-Aminoethyl)-2-chlorobenzamide can be compared with other benzamide derivatives such as:

- N-(2-Aminoethyl)-3-chlorobenzamide

- N-(2-Aminoethyl)-4-chlorobenzamide

- N-(2-Aminoethyl)-2-bromobenzamide

These compounds share similar structural features but differ in the position or type of halogen substituent, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which can confer distinct properties and applications.

生物活性

N-(2-Aminoethyl)-2-chlorobenzamide, also known as this compound hydrochloride, is a benzamide derivative notable for its significant biological activity. This compound exhibits interactions with various enzymes and receptors, making it a subject of interest in medicinal chemistry and biological research.

- Molecular Formula : C9H10ClN3O

- Molecular Weight : Approximately 235.11 g/mol

- Structure : Contains an aminoethyl group and a chlorine atom at the second position of the benzene ring.

The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with ethylenediamine, often requiring a base like triethylamine to neutralize hydrochloric acid produced during the reaction. Purification methods include recrystallization and column chromatography.

Enzyme Interactions

This compound primarily acts as a reversible inhibitor of monoamine oxidase B (MAO-B), which is crucial in the metabolism of neurotransmitters such as dopamine. Its mechanism involves competitive inhibition, where it binds to the enzyme but allows for recovery of activity upon dialysis, indicating it is a mechanism-based reversible inhibitor .

Table 1: Inhibition Potency of this compound

| Enzyme | IC50 Value (μM) | Type of Inhibition |

|---|---|---|

| MAO-B | ~0.03 | Reversible |

| MAO-A | >100 | Not significantly inhibited |

Therapeutic Potential

Research indicates that this compound has potential therapeutic effects against neurological disorders and cancer. Its ability to modulate enzyme activity involved in neurotransmitter metabolism suggests applications in treating conditions like Parkinson's disease and depression .

Case Study: Neurotransmitter Modulation

A study exploring the effects of this compound on neurotransmitter levels showed that it significantly influenced the metabolism of catecholamines. The compound was found to reduce urinary excretion of deaminated catecholamine metabolites, which correlates with increased levels of non-deaminated metabolites, suggesting an enhancement in neurotransmitter availability .

Applications in Research

This compound is also utilized in developing fluorescent probes for imaging purposes due to its unique chemical properties. Its interaction with various molecular targets makes it a versatile compound in both research and clinical applications.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to structurally similar compounds:

| Compound Name | Key Differences |

|---|---|

| N-(2-aminoethyl)benzamide | Lacks chlorine substitution; different properties |

| 2-chlorobenzamide | Lacks the aminoethyl group; affects reactivity |

| N-(2-aminoethyl)-4-chlorobenzamide | Similar structure but differs in chlorine position |

| N-(2-aminoethyl)-2-chloroacetamide hydrochloride | Contains an acetamide moiety instead of benzamide |

The presence of both the aminoethyl group and chlorine atom in this compound confers distinct reactivity and biological activity compared to these similar compounds, enhancing its applicability in pharmacological research.

特性

IUPAC Name |

N-(2-aminoethyl)-2-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c10-8-4-2-1-3-7(8)9(13)12-6-5-11/h1-4H,5-6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVWGQHNZCDFBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40515623 | |

| Record name | N-(2-Aminoethyl)-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65389-77-7 | |

| Record name | N-(2-Aminoethyl)-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。